Ledakrin, also known as Nitracrine, is an antitumor compound classified under the acridine derivatives. It is primarily recognized for its ability to induce DNA crosslinking, which disrupts the replication and transcription processes in cancer cells. This compound has garnered attention due to its potential therapeutic applications in oncology.
Ledakrin was originally developed as a derivative of acridine, a compound with established antitumor properties. Its chemical structure allows it to interact effectively with nucleic acids, leading to its classification as a potent anticancer agent. The compound is synthesized through various chemical methodologies, including solid-phase synthesis techniques that ensure high purity and yield.
Ledakrin falls under the category of anticancer agents and is specifically classified as a DNA crosslinking agent. Its mechanism of action involves forming covalent bonds with DNA, which can lead to cell death in rapidly dividing cancer cells.
The synthesis of Ledakrin typically employs solid-phase synthesis techniques. This involves several key steps:
Industrial production often utilizes automated synthesizers that optimize conditions for high yield and purity. Quality control measures are crucial to ensure the consistency and efficacy of the final product.
The molecular formula for Ledakrin is C₁₄H₁₈ClN₅O₂, with a molecular weight of approximately 305.78 g/mol. The presence of the nitro group plays a critical role in its reactivity with nucleic acids.
Ledakrin undergoes several important chemical reactions:
Common reagents used in these reactions include iodine in water/pyridine for oxidation and ammonium hydroxide for deprotection. The primary product formed from these reactions is the antisense oligonucleotide designed to bind to mRNA sequences.
The mechanism by which Ledakrin exerts its antitumor effects involves covalent binding to DNA, leading to crosslinking that inhibits replication and transcription processes. This action results in cell cycle arrest and eventual apoptosis in cancer cells.
Studies have shown that Ledakrin can effectively crosslink DNA in vitro, as demonstrated by agarose gel electrophoresis results indicating significant DNA damage upon treatment with Ledakrin .
Relevant analyses indicate that Ledakrin exhibits significant biological activity due to its structural properties and reactivity with cellular macromolecules.
Ledakrin has been explored for various scientific uses, particularly in cancer research:
Ledakrin (nitracrine, C-283) emerged as a significant achievement of Polish anticancer drug discovery programs during the 1960s–1970s. Developed through systematic structure-activity studies on nitroacridine derivatives, this compound demonstrated superior preclinical efficacy compared to earlier acridine-based structures. Initial research focused on its unique mechanism involving metabolic activation followed by DNA binding – distinguishing it from classical alkylating agents. Polish research teams from institutions including the Technical University of Gdańsk and the Institute of Immunology and Experimental Therapy pioneered comprehensive pharmacological characterization, demonstrating potent activity against experimental tumor models [3] [5].
The compound progressed to clinical evaluation in Europe, representing one of the first rationally designed 1-nitro-9-aminoacridines evaluated in human trials. Early investigations presented at the 1977 Meeting of the Mode of Action of Ledakrin in Gdańsk documented its DNA-binding properties, while subsequent presentations at the 1978 FEBS Meeting in Dresden highlighted its macromolecular binding characteristics in subcellular fractions isolated from rat liver and HeLa cells [3]. These foundational studies established Ledakrin as a prototype for nitroacridine-based anticancer agents with a distinctive mechanism reliant upon reductive activation.
Ledakrin belongs to the 1-nitro-9-aminoacridine chemical class, characterized by a planar tricyclic acridine core substituted with an amino group at position 9 and a nitro group at position 1. This arrangement creates distinctive electronic properties essential for biological activity. The compound's systematic name is 1-nitro-9-[(3'-dimethylaminopropyl)amino]acridine, with the molecular formula C₁₈H₁₉N₅O₂ and a molecular weight of 337.38 g/mol [1] [3].
Table 1: Structural Isomers and Derivatives of 1-Nitro-9-Aminoacridine
Compound Name | Systematic Name | Substitution Pattern | PubChem CID | Molecular Formula |
---|---|---|---|---|
Ledakrin (Nitracrine, C-283) | 1-Nitro-9-[(3'-dimethylaminopropyl)amino]acridine | 1-NO₂, 9-(3’-dimethylaminopropyl)amino | 146709 | C₁₈H₁₉N₅O₂ |
1-Nitro-9-aminoacridine | 1-Nitroacridin-9-amine | 1-NO₂, 9-NH₂ | 146709 | C₁₃H₉N₃O₂ |
9-Amino-3-nitroacridine | 3-Nitroacridin-9-amine | 3-NO₂, 9-NH₂ | 26592 | C₁₃H₉N₃O₂ |
Positional isomerism significantly influences biological activity. The 1-nitro isomer (Ledakrin) exhibits substantially greater cytotoxicity and DNA binding capacity than the 3-nitro isomer (CID 26592) due to optimized electronic effects facilitating bioreduction [1] [2]. The essential pharmacophore consists of:
Patent analyses reveal that introducing electron-withdrawing groups (EWGs) like nitro at acridine positions 1, 2, or 4 enhances DNA binding affinity and cytotoxicity compared to unsubstituted analogs. The C9 amino group's substitution with alkylamino chains (optimally 3-4 atoms terminating in a tertiary amine) balances DNA affinity, solubility, and cellular uptake [4].
Ledakrin represents a mechanistically distinct subclass within the broader category of DNA-interactive antineoplastic agents. While formally categorized with alkylating agents due to its capacity to form covalent DNA adducts, its mechanism diverges fundamentally from classical nitrogen mustards:
Table 2: Classification of Ledakrin Within Antineoplastic Agents
Classification Tier | Agent Subtype | Key Representatives | Ledakrin’s Distinguishing Features |
---|---|---|---|
DNA-Interactive Agents | Classical Bifunctional Alkylators | Cyclophosphamide, Melphalan | Monofunctional binding; Requires metabolic activation |
Platinum Complexes | Cisplatin, Carboplatin | Non-metal organic compound; Redox-activated | |
Nitroheterocyclic Redox-Activated Agents | Ledakrin | Acridine-based; Intercalation precedes alkylation | |
Antibiotic DNA Binders | Doxorubicin, Mitomycin C | Synthetic small molecule; Selective hypoxic cell targeting |
Unlike traditional alkylators that directly form carbonium ions or aziridinium intermediates, Ledakrin functions as a bioreductive alkylator. This places it within a specialized pharmacological category characterized by:
The World Health Organization's Anatomical Therapeutic Chemical (ATC) system classifies Ledakrin under L01X (Other Antineoplastic Agents), reflecting its non-standard mechanism distinct from classical alkylators (L01A), antimetabolites (L01B), or natural products (L01C) [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7